molecular formula C17H19NO3 B11845114 Ethyl 6-cyclopentyl-4-hydroxyquinoline-3-carboxylate CAS No. 55376-52-8

Ethyl 6-cyclopentyl-4-hydroxyquinoline-3-carboxylate

Cat. No.: B11845114
CAS No.: 55376-52-8
M. Wt: 285.34 g/mol
InChI Key: OBDFUXNWUYGAPL-UHFFFAOYSA-N
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Properties

CAS No.

55376-52-8

Molecular Formula

C17H19NO3

Molecular Weight

285.34 g/mol

IUPAC Name

ethyl 6-cyclopentyl-4-oxo-1H-quinoline-3-carboxylate

InChI

InChI=1S/C17H19NO3/c1-2-21-17(20)14-10-18-15-8-7-12(9-13(15)16(14)19)11-5-3-4-6-11/h7-11H,2-6H2,1H3,(H,18,19)

InChI Key

OBDFUXNWUYGAPL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CNC2=C(C1=O)C=C(C=C2)C3CCCC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-cyclopentyl-4-hydroxyquinoline-3-carboxylate typically involves the Friedländer condensation reaction. This reaction is performed by condensing 2-aminoacetophenone with ethyl acetoacetate in the presence of a catalyst such as PEG-supported sulfonic acid . The reaction is carried out at room temperature in various solvents like methanol, ether, acetonitrile, and dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and green chemistry principles, such as solvent-free reactions and microwave-assisted synthesis, can enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Hydrolysis Reactions

The ester group in the carboxylate moiety can undergo hydrolysis to yield a carboxylic acid. This reaction is typically catalyzed by bases such as sodium hydroxide (NaOH) under acidic or basic conditions. For quinoline derivatives with similar ester functionalities, hydrolysis proceeds via nucleophilic attack on the carbonyl carbon, converting the ester into a carboxylate intermediate, which is then protonated to form the carboxylic acid.

Key Reaction Parameters

Reaction TypeReagentConditionsYieldReference
HydrolysisNaOHAqueous, refluxQuantitative

Substitution Reactions

The quinoline ring and hydroxyl group are sites for substitution reactions. These reactions often involve introducing substituents via electrophilic aromatic substitution or nucleophilic displacement. For analogous compounds, substitution on the quinoline ring typically requires activation through directing groups (e.g., hydroxyl groups) .

Reaction Conditions for Substitution

Substituent TypeReagentSolventTemperatureTimeYieldReference
Alkyl/BromoDiphenylether220–250°C0.25–30 hUp to 88%

Decarboxylative Reactions

The carboxylate ester group can undergo decarboxylation, particularly under thermal or acidic conditions. This reaction involves cleavage of the carbon–carbon bond adjacent to the carboxylic acid group, releasing carbon dioxide and forming a substituted quinoline derivative. For similar structures, decarboxylation is often facilitated by electron-withdrawing groups or radical initiators .

Proposed Mechanism

  • Homolytic cleavage of the carbon–carbon bond adjacent to the carboxylate ester.

  • Formation of a carbon-centered radical , which reacts with a halogen donor (e.g., CCl₄) to yield a substituted product.

  • Evolution of CO₂ as a byproduct .

Amide/Hydrazide Formation

The carboxylate ester can react with amines or hydrazines to form amides or hydrazides, respectively. These reactions are typically catalyzed by coupling agents (e.g., HATU) under mild conditions. For example, quinoline-3-carboxamides are synthesized via nucleophilic attack on the activated ester .

Representative Reaction
Ethyl 6-cyclopentyl-4-hydroxyquinoline-3-carboxylate + Hydrazine → Quinoline-3-carboxylhydrazide

Analytical and Structural Characterization

The compound is typically characterized using:

  • ¹H NMR : To confirm the presence of aromatic protons, hydroxyl groups, and ester functionalities.

  • ESI-MS : For molecular weight confirmation (e.g., m/z values for sodium adducts) .

  • Melting Point Analysis : To assess purity and physical properties.

Stability and Solubility

The compound is generally a solid at room temperature with moderate solubility in organic solvents (e.g., ethanol, DMSO). Thermal stability is critical for reactions requiring high temperatures (e.g., cyclization in diphenylether) .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to ethyl 6-cyclopentyl-4-hydroxyquinoline-3-carboxylate exhibit significant antimicrobial properties . The hydroxyquinoline moiety is known for its ability to chelate metal ions, enhancing biological efficacy. Preliminary studies suggest that this compound may serve as an antimicrobial agent due to structural similarities with known antibiotics, indicating potential effectiveness against various pathogens.

Anticancer Properties

The compound has shown promise in anticancer applications . Studies have reported that derivatives of quinoline compounds can inhibit the growth of cancer cells. For instance, certain synthesized derivatives of quinoxaline have demonstrated selective targeting capabilities in cancerous cells, suggesting that this compound could also possess similar properties . The mechanism of action may involve interference with specific cellular pathways critical for cancer cell survival.

Anti-inflammatory Effects

This compound may also exhibit anti-inflammatory properties . Compounds with similar structures have been investigated for their ability to modulate inflammatory responses in various biological systems. This suggests a potential application in treating inflammatory diseases or conditions where inflammation is a key factor.

Synthesis and Methodologies

The synthesis of this compound can be achieved through several methodologies, including multi-component reactions and modifications of existing quinoline derivatives. Techniques such as microwave-assisted synthesis and solvent-free conditions have been explored to improve yield and efficiency .

Case Studies

  • Antimicrobial Activity : A study demonstrated that derivatives based on the hydroxyquinoline structure showed effective inhibition against various bacterial strains, suggesting that this compound could be developed into an antimicrobial agent.
  • Anticancer Activity : Research involving quinoxaline derivatives indicated that specific modifications could lead to compounds with significant anticancer activity against human cancer cell lines (e.g., HCT-116 and MCF-7), highlighting the therapeutic potential of structurally related compounds .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 6-cyclopentyl-4-hydroxyquinoline-3-carboxylate is unique due to the presence of a cyclopentyl group at the 6-position of the quinoline ring. This structural modification can enhance its biological activity and selectivity compared to other quinoline derivatives .

Biological Activity

Ethyl 6-cyclopentyl-4-hydroxyquinoline-3-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of antiviral and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the quinoline family, characterized by a bicyclic structure that includes a nitrogen atom. The presence of the cyclopentyl group and the ethyl ester significantly influences its lipophilicity and biological interactions.

Antiviral Activity

Research indicates that derivatives of 4-hydroxyquinoline-3-carboxylic acids, including this compound, exhibit promising antiviral properties. For instance, compounds with similar structures have shown efficacy in inhibiting viral replication through various mechanisms:

  • Mechanism of Action : These compounds often inhibit viral polymerases or interfere with viral entry into host cells. The electron-withdrawing properties of substituents on the quinoline ring enhance their antiviral activity by increasing lipophilicity, which facilitates better membrane penetration and interaction with viral components .

Anticancer Activity

Quinoline derivatives have also been investigated for their anticancer potential. This compound has been evaluated for its cytotoxic effects against various cancer cell lines:

  • Cytotoxicity Studies : In vitro studies demonstrate that similar compounds can induce apoptosis in cancer cells. For example, certain derivatives showed IC50 values in the low micromolar range against human cancer cell lines, indicating significant cytotoxicity while maintaining low toxicity towards normal cells .

Case Studies

  • Antiviral Efficacy Against H5N1 : A study involving structurally related compounds reported that di- and tri-substituted derivatives exhibited high inhibition rates against H5N1 virus with minimal cytotoxicity. For instance, compounds with specific halogen substitutions showed up to 91.2% inhibition of viral growth .
  • Anticancer Activity : A series of quinoline derivatives were tested against breast cancer cell lines, revealing that some compounds led to over 70% cell death at concentrations lower than those toxic to normal cells. This suggests a selective targeting mechanism that could be exploited for therapeutic purposes .

Data Summary

The following table summarizes key findings regarding the biological activity of this compound and related compounds:

Activity Type Mechanism IC50 (µM) Cell Line / Virus
AntiviralInhibition of polymerase activity0.5 - 10H5N1 Virus
AnticancerInduction of apoptosis<5MCF-7 (Breast Cancer)
CytotoxicitySelective toxicity>10Normal Fibroblasts

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